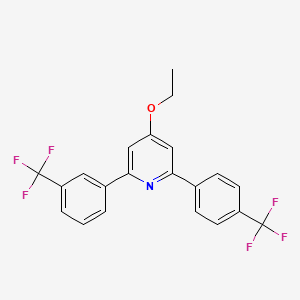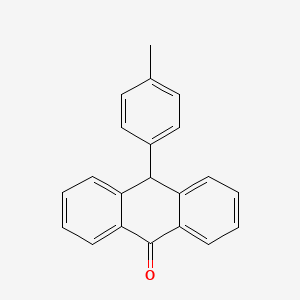
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is a complex organic compound with a unique structure that combines a pyridine ring with a tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- typically involves multiple steps. The starting materials often include pyridine derivatives and tricyclic compounds. The bromination of the pyridine ring is a crucial step, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation of the nitrogen atom is usually carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tricyclic structure may enhance its binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide: A simpler analog without the tricyclic structure.
5-Bromo-N-methylpyridine: Lacks the tricyclic framework.
Tricyclo(3.3.1.1(sup 3,7))decane: A tricyclic compound without the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is unique due to its combination of a pyridine ring with a tricyclic structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
126947-72-6 |
|---|---|
分子式 |
C17H21BrN2O |
分子量 |
349.3 g/mol |
IUPAC名 |
N-(1-adamantyl)-5-bromo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21BrN2O/c1-20(16(21)14-5-15(18)10-19-9-14)17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9-13H,2-4,6-8H2,1H3 |
InChIキー |
RBIGPVVIBVAWJV-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC(=CN=C1)Br)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
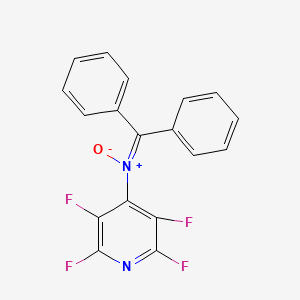

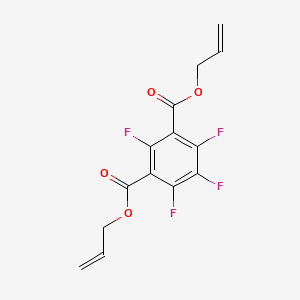
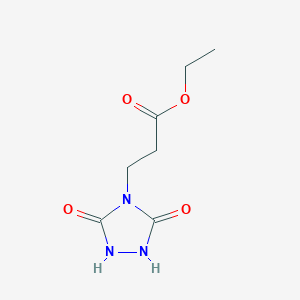
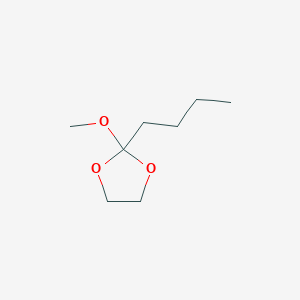
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
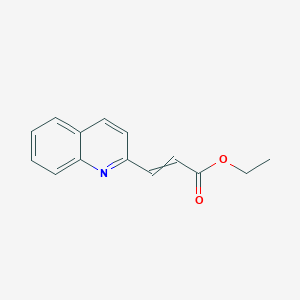
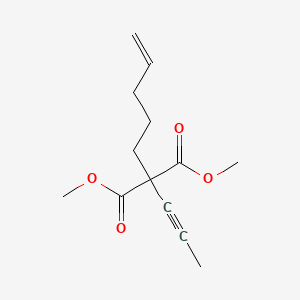
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
